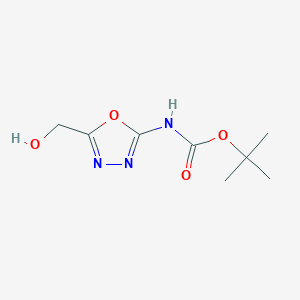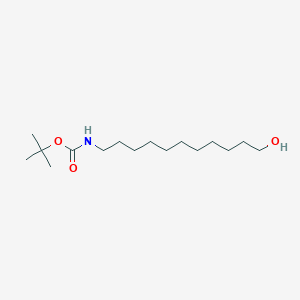
N-Boc-11-aminoundecan-1-ol
Descripción general
Descripción
N-Boc-11-aminoundecan-1-ol is a useful research compound. Its molecular formula is C16H33NO3 and its molecular weight is 287.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-11-aminoundecan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-11-aminoundecan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Structure Analysis : N-Boc-11-aminoundecan-1-ol is utilized in the synthesis of various peptides and in studying their molecular structures. For instance, Roy et al. (2004) investigated the conformational studies on synthetic peptides containing N-Boc-protected amino acids, demonstrating that insertion of certain residues into a polypeptide helix can be accomplished without significant structural distortion (Roy, Karle, Raghothama, & Balaram, 2004).
Synthesis of Enantiopure Amino Acids : Research by Feng and Lubell (2001) involved the synthesis of enantiopure amino acids using N-Boc protection, highlighting its role in creating amino acid mimics with specific structural features (Feng & Lubell, 2001).
Biological Evaluation : The compound has also been evaluated for biological activities. For example, Reddy et al. (2013) achieved the total synthesis of clavaminol-G and its analogs, including 1-aminoundecan-2-ol, and evaluated their antimicrobial activity and cytotoxicity, demonstrating significant biological potential (Reddy, Prabhavathi Devi, Prasad, Sujitha, & Ganesh Kumar, 2013).
Chemical Ligation Studies : Crich and Banerjee (2007) explored the synthesis of peptides using N-Boc-protected amino acids, contributing to the field of peptide chemistry by demonstrating effective methods for peptide ligation (Crich & Banerjee, 2007).
Helical Conformation in Peptides : Studies such as that by Ohyama et al. (2001) have used N-Boc-protected amino acids to synthesize peptides with specific helical conformations, providing insights into peptide structure-function relationships (Ohyama, Oku, Yoshida, & Katakai, 2001).
Catalysis in Amination Reactions : Heydari et al. (2007) demonstrated the use of N-Boc-protected amines in catalysis, highlighting its efficiency in N-tert-butoxycarbonylation reactions, a crucial process in organic synthesis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Gene Delivery Research : In the field of gene delivery, Lin et al. (2008) synthesized bioreducible poly(amido amine)s containing N-Boc-protected oligoamines, demonstrating their potential in DNA condensation and transfection efficiency (Lin, Blaauboer, Mateos Timoneda, Lok, van Steenbergen, Hennink, Zhong, Feijen, & Engbersen, 2008).
Propiedades
IUPAC Name |
tert-butyl N-(11-hydroxyundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-16(2,3)20-15(19)17-13-11-9-7-5-4-6-8-10-12-14-18/h18H,4-14H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBFKGVUBJYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-11-aminoundecan-1-ol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

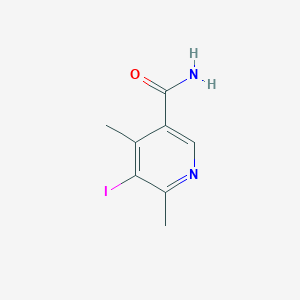

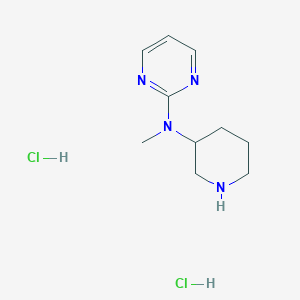

![tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8093126.png)
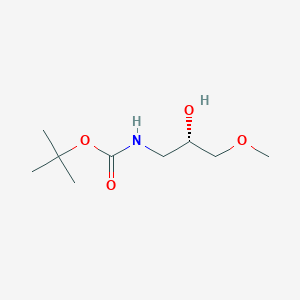
![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B8093140.png)
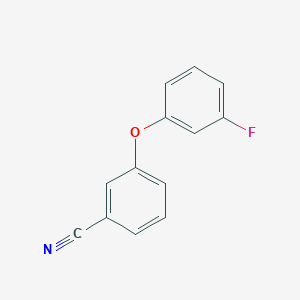

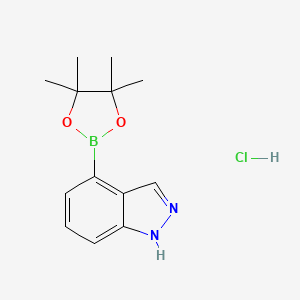
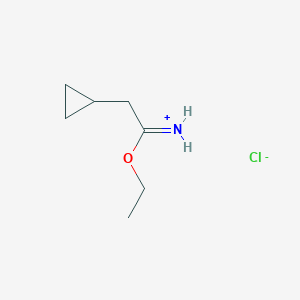
![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)

